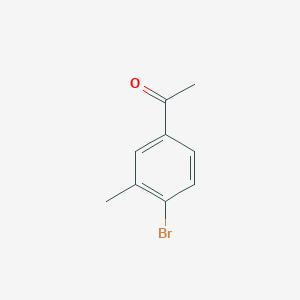

1-(4-Bromo-3-methylphenyl)ethanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromo-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTFRIPKQPOIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324063 | |

| Record name | 1-(4-bromo-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37074-40-1 | |

| Record name | 37074-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromo-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-3-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Versatile Linchpin in Organic Synthesis

The true value of 1-(4-Bromo-3-methylphenyl)ethanone lies in its remarkable versatility as a synthetic intermediate. ruc.dk The presence of the ketone functional group, the bromine atom, and the methyl group on the aromatic ring provides multiple reactive sites that can be selectively manipulated to construct a diverse array of more complex molecular architectures. This adaptability has made it a sought-after starting material in the synthesis of novel organic compounds. ruc.dk

The ketone moiety readily undergoes a wide range of classical organic reactions, including nucleophilic additions, condensations, and reductions. The bromine atom, a key feature of this molecule, serves as a versatile handle for introducing further complexity through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks that are often difficult to access through other means.

Echoes of the Past: the Legacy of Acetophenone Derivatives

The story of 1-(4-Bromo-3-methylphenyl)ethanone is intrinsically linked to the broader history of acetophenone (B1666503) and its derivatives. Acetophenones, as a class of compounds, have been central to the development of organic chemistry for over a century. Their synthesis is most classically achieved through the Friedel-Crafts acylation, a cornerstone reaction discovered by Charles Friedel and James Crafts in 1877. This electrophilic aromatic substitution reaction, typically involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, has been a mainstay for the preparation of aromatic ketones. nih.gov

The industrial-scale synthesis of acetophenone itself has evolved over time, with methods such as the oxidation of ethylbenzene (B125841) becoming prominent. This long history of synthesis and reaction exploration has provided a rich foundation of chemical knowledge upon which the utility of more complex derivatives, such as this compound, is built. The well-understood reactivity of the acetophenone core allows researchers to predictably employ this and related compounds in their synthetic strategies.

Charting New Territories: Research Trajectories and Academic Significance

Regioselective Halogenation Strategies

Regioselective halogenation is a critical process in organic synthesis that introduces a halogen atom to a specific position on a molecule. In the synthesis of this compound, this is typically achieved through the direct bromination of a substituted acetophenone (B1666503) or via functional group interconversions.

Bromination of Substituted Acetophenones

The direct bromination of 3-methylacetophenone is a primary route to obtaining the target compound. nih.gov The methyl and acetyl groups on the aromatic ring direct the incoming electrophile, but achieving the desired 4-bromo isomer requires careful selection of reagents and reaction conditions to control the regioselectivity.

The use of molecular bromine in the presence of an acidic medium is a traditional method for the bromination of aromatic ketones. The acid catalyst, often a Lewis acid like aluminum chloride, enhances the electrophilicity of bromine, facilitating the substitution on the aromatic ring. orgsyn.org The reaction of 3-methylacetophenone with bromine in the presence of aluminum chloride can yield 3-bromo-4-methylacetophenone. orgsyn.org The conditions for this type of reaction are crucial for directing the bromination to the desired position.

Table 1: Bromine-Mediated Bromination of Substituted Acetophenones

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Acetophenone | Bromine, Aluminum chloride | Molten mixture, 80-85°C | 3-Bromoacetophenone | 70-75% | orgsyn.org |

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent often preferred over liquid bromine due to its ease of handling and the ability to control the reaction's outcome. shodhsagar.comorganic-chemistry.org NBS can be used for both radical and electrophilic brominations. In the context of aromatic ketones, NBS, often activated by an acid catalyst or light, can provide a source of electrophilic bromine. shodhsagar.comyoutube.com The use of NBS with a catalyst like p-toluenesulfonic acid in a suitable solvent such as acetonitrile (B52724) can lead to the α-bromination of acetophenones. shodhsagar.com For nuclear bromination, the reaction conditions, including the choice of catalyst and solvent, are critical to direct the bromine to the aromatic ring rather than the α-carbon of the ketone. nih.gov

Table 2: N-Bromosuccinimide (NBS) Based Bromination

| Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Acetanilide | NBS | Acetonitrile, catalytic HCl | 4'-Bromoacetanilide | 88% | youtube.com |

| Aralkyl ketones | NBS | Acidic Al2O3, Methanol (reflux) | α-Monobrominated products | Excellent | nih.gov |

| Aralkyl ketones with high activating groups | NBS | Neutral Al2O3, Acetonitrile (reflux) | Nuclear brominated products | Predominant | nih.gov |

Functional Group Interconversion Pathways

An alternative to direct halogenation involves the synthesis of the target molecule from a precursor that already contains the bromo and methyl groups in the desired orientation. This pathway often involves the construction of the acetyl group.

This synthetic route utilizes a Grignard reagent, a potent nucleophile, to add a methyl group to the carbonyl carbon of a benzaldehyde (B42025) derivative. masterorganicchemistry.comyoutube.comyoutube.com Specifically, the reaction starts with 4-bromo-3-methylbenzaldehyde. chemicalbook.comnih.gov A methyl Grignard reagent, such as methyl magnesium bromide, is added to the aldehyde. chemicalbook.com This addition reaction forms a secondary alcohol, 1-(4-bromo-3-methylphenyl)ethanol, after an aqueous workup. chemicalbook.com

Table 3: Grignard Reagent Addition to 4-Bromo-3-methylbenzaldehyde

| Starting Material | Grignard Reagent | Solvent | Product | Yield | Reference |

| 4-Bromo-3-methylbenzaldehyde | Methyl magnesium bromide | Tetrahydrofuran | 1-(4-Bromo-3-methylphenyl)ethanol | 93% | chemicalbook.com |

The secondary alcohol formed from the Grignard reaction, 1-(4-bromo-3-methylphenyl)ethanol, is then oxidized to the desired ketone, this compound. chemicalbook.com A variety of oxidizing agents can be employed for this transformation. A common and effective reagent for this oxidation is Pyridinium chlorochromate (PCC). chemicalbook.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. chemicalbook.com

Table 4: Oxidation of 1-(4-bromo-3-methylphenyl)ethanol

| Starting Material | Oxidizing Agent | Solvent | Product | Yield | Reference |

| 1-(4-Bromo-3-methylphenyl)ethanol | Pyridinium chlorochromate (PCC) | Dichloromethane | This compound | 87% | chemicalbook.com |

Novel One-Pot Synthesis Approaches for α-Bromoketones and Analogues

One-pot cascade reactions have emerged as a powerful tool in organic synthesis, offering high atom economy, reduced waste, and minimized time and labor. rsc.org Several innovative one-pot methods for synthesizing α-bromoketones from different precursors have been developed.

A notable green and efficient protocol involves the one-pot synthesis of α-bromoketones directly from secondary alcohols using ammonium (B1175870) bromide (NH₄Br) and oxone as inexpensive and stable reagents. rsc.orgrsc.org This method proceeds through a tandem sequence of two reactions: the oxidation of the secondary alcohol to an in situ generated ketone, followed by the oxidative bromination of the ketone. rsc.orgrsc.org The reaction is performed in an aqueous methanolic solution and avoids the need for metal catalysts or harsh reagents. rsc.org The proposed mechanism suggests that oxone oxidizes bromide ions to an electrophilic bromine species, which first oxidizes the alcohol to a ketone. The resulting ketone then undergoes tautomerization to its enol form, which is subsequently brominated to yield the final α-bromoketone product. rsc.org

The versatility of this one-pot strategy was demonstrated with a variety of secondary alcohols, including 1-aryl-1-alkanols with both electron-donating and electron-withdrawing groups, as well as aliphatic and cyclic alcohols, consistently providing good to excellent yields. rsc.org

Table 1: One-Pot Synthesis of α-Bromoketones from Secondary Alcohols

This table summarizes the results from the one-pot synthesis of various α-bromoketones from their corresponding secondary alcohols using ammonium bromide and oxone. The data is adapted from a study by Rammurthy et al. rsc.orgrsc.org

| Entry | Substrate (Secondary Alcohol) | Product (α-Bromoketone) | Time (h) | Yield (%) |

| 1 | 1-Phenylethanol | 2-Bromo-1-phenylethanone | 1.5 | 94 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1.5 | 92 |

| 3 | 1-(4-Nitrophenyl)ethanol | 2-Bromo-1-(4-nitrophenyl)ethanone | 2.5 | 90 |

| 4 | 1-(4-Bromophenyl)ethanol | 2-Bromo-1-(4-bromophenyl)ethanone | 2.0 | 95 |

| 5 | 1-(4-Chlorophenyl)ethanol | 2-Bromo-1-(4-chlorophenyl)ethanone | 2.0 | 94 |

| 6 | 1-(p-Tolyl)ethanol | 2-Bromo-1-(p-tolyl)ethanone | 1.5 | 93 |

| 7 | 1-Indanol | 2-Bromo-1-indanone | 2.5 | 86 |

| 8 | Cyclohexanol | 2-Bromocyclohexanone | 3.0 | 82 |

Another effective one-pot method allows for the conversion of ketones to α-bromoketones using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid in ionic liquids like [bmim]PF₆ or [bmpy]Tf₂N. scirp.org This system provides good yields, and the ionic liquid can be recycled and reused multiple times without a significant loss in product yield. scirp.org Furthermore, this approach can be extended to a one-pot synthesis of thiazoles by subsequent treatment with thioamides in the same ionic liquid medium. scirp.org

The direct synthesis from olefins, which are often less expensive than the corresponding ketones, represents another advantageous one-pot strategy. researchgate.net A method using a bromide/bromate couple as a non-hazardous brominating agent has been successfully developed for this transformation. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of α-bromoketones. Key parameters that are often investigated include reaction temperature, reaction time, and the stoichiometry of the reagents.

A study on the α-bromination of various acetophenone derivatives using pyridine (B92270) hydrobromide perbromide as the brominating agent highlights a systematic approach to optimization. nih.gov The synthesis of 4-chloro-α-bromo-acetophenone was used as a model reaction. The investigation focused on the effects of reaction time, temperature, and the molar ratio of the substrate to the brominating agent. nih.gov

The results indicated that the optimal conditions involved conducting the reaction at 90 °C with a substrate-to-brominator molar ratio of 1.0:1.1. nih.gov Lower temperatures resulted in incomplete reactions, while excessively high temperatures did not significantly improve the yield. Similarly, an insufficient amount of the brominating agent led to lower conversion, whereas a large excess did not provide a proportional increase in yield and complicated purification. nih.gov

Table 2: Optimization of Reaction Conditions for the Synthesis of 4-Chloro-α-bromo-acetophenone

This table presents the results of the optimization experiments for the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide in acetic acid. The data is adapted from a study by Liu et al. nih.gov

| Entry | Molar Ratio (Substrate:Brominator) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0:1.0 | 80 | 2 | 75.3 |

| 2 | 1.0:1.1 | 80 | 2 | 82.6 |

| 3 | 1.0:1.2 | 80 | 2 | 83.1 |

| 4 | 1.0:1.1 | 70 | 2 | 71.4 |

| 5 | 1.0:1.1 | 90 | 2 | 89.2 |

| 6 | 1.0:1.1 | 100 | 2 | 89.5 |

| 7 | 1.0:1.1 | 90 | 1 | 78.9 |

| 8 | 1.0:1.1 | 90 | 3 | 89.3 |

The choice of catalyst system is also crucial. While some bromination reactions proceed without a catalyst, many modern methods employ catalysts to enhance efficiency and selectivity. nih.gov For instance, the α-bromination of ketones with NBS can be effectively catalyzed by p-toluenesulfonic acid in ionic liquids. scirp.org Organocatalysis presents another advanced approach; C₂-symmetric diphenylpyrrolidine and imidazolidine (B613845) catalysts have been used for the enantioselective α-bromination of aldehydes and ketones, respectively, yielding products with high enantiomeric excess. rsc.org

In the realm of metal-catalyzed reactions, nickel catalysts have been developed for the cross-coupling of α-haloketones with arylmetal reagents. nih.gov Specifically, a NiCl₂·glyme/ligand system can catalyze the reaction of arylzincs with racemic secondary α-bromoketones under mild conditions, providing a stereoconvergent route to α-arylketones. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Nucleophilic substitution reactions are a fundamental class of transformations in organic chemistry, and the bromine atom in this compound is a key site for such reactions. libretexts.org

Electronic Effects and Leaving Group Potential

The acetyl group, being a meta-director, deactivates the aromatic ring towards electrophilic substitution but its influence on nucleophilic aromatic substitution at the para-position is also a critical factor to consider. The interplay of these electronic effects determines the susceptibility of the C-Br bond to cleavage by an incoming nucleophile. Bromide is generally considered a good leaving group, facilitating nucleophilic substitution reactions under appropriate conditions.

Stereochemical Considerations in Substitution Pathways

For nucleophilic substitution reactions occurring at a chiral center, the stereochemical outcome is of paramount importance. libretexts.org In the case of this compound, the carbon atom to which the bromine is attached is not a stereocenter. However, reactions at the carbonyl group or modifications to the aromatic ring could potentially create a chiral center in the molecule. Should a subsequent nucleophilic substitution be performed on a derivative with a newly formed stereocenter, the stereochemical pathway, whether it proceeds with inversion or retention of configuration, would be a critical aspect of the reaction mechanism. libretexts.org

Carbonyl Group Reactivity

The carbonyl group is one of the most reactive functional groups in organic chemistry, and the acetyl moiety of this compound is no exception.

Nucleophilic Attack and Adduct Formation

The carbon atom of the carbonyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This can lead to the formation of various adducts. For instance, reaction with a Grignard reagent like methylmagnesium bromide would lead to the formation of a tertiary alcohol after an acidic workup. chemicalbook.com

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound | 1-(4-Bromo-3-methylphenyl)ethanol | Reduction |

| 4-Bromo-3-methylbenzaldehyde | 1-(4-Bromo-3-methylphenyl)ethanol | Grignard Reaction |

Reduction and Oxidation Pathways

The carbonyl group can be readily reduced to an alcohol. For example, treatment of this compound with a reducing agent such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(4-bromo-3-methylphenyl)ethanol. chemicalbook.com Conversely, while the ketone functionality itself is resistant to further oxidation under standard conditions, the methyl group of the acetyl moiety could potentially undergo oxidation under harsh conditions.

Aromatic Ring Functionalization and Coupling Reactions

Electrophilic Aromatic Substitution Potentials

The potential for electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The acetyl group (a meta-director and deactivator), the methyl group (an ortho-, para-director and activator), and the bromine atom (an ortho-, para-director and deactivator) collectively influence the position of incoming electrophiles.

The acetyl group at C1 directs incoming electrophiles to the C5 position. The methyl group at C3 directs towards C2 and C5. The bromo group at C4 directs towards C2 and C6. The positions are numbered as follows: C1-acetyl, C2-H, C3-methyl, C4-bromo, C5-H, C6-H. The cumulative effect of these substituents suggests that the most likely positions for electrophilic attack are C2 and C5, where the directing effects of the activating methyl group and the ortho-, para-directing bromine atom align.

The general mechanism for electrophilic aromatic substitution involves a two-step process. libretexts.org

Formation of a sigma-complex: In the rate-determining first step, the electrophile attacks the π-electron system of the benzene (B151609) ring, forming a positively charged resonance-stabilized carbocation known as an arenium ion or sigma-complex. libretexts.orglibretexts.org

Proton abstraction: In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.orglibretexts.org

While the acetyl group deactivates the ring towards electrophilic attack, reactions such as nitration can still occur, typically requiring strong acid conditions. For instance, the nitration of bromobenzene, a similarly deactivated ring, proceeds with nitric and sulfuric acid to yield ortho and para substituted products. youtube.com In the case of 1-(4-bromo-3-nitrophenyl)ethanone, the nitro group is introduced onto a bromo-acetophenone structure, indicating that such substitutions are feasible. nist.gov

Cross-Coupling Methodologies for Derivatization

The bromine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, allowing for extensive derivatization of the molecule. chemicalbook.com This versatility makes the compound a valuable building block in the synthesis of more complex molecules for pharmaceuticals and material science. chemicalbook.comchemicalbook.combiosynth.com

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. berkeley.eduwikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. berkeley.edu The reaction is notable for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. organic-chemistry.org

Buchwald-Hartwig Amination: This method forms a C-N bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

The table below summarizes typical conditions for these derivatization methods.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Na₂CO₃ | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos, BINAP) | NaOt-Bu, LiHMDS | C(sp²)-N |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | C(sp²)-C(sp) |

This is an interactive data table. You can sort and filter the data.

Research has demonstrated the successful application of these coupling reactions on similar substrates. For example, the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid proceeds with good yield using a palladium catalyst and a base like sodium carbonate. ikm.org.my Similarly, brominated anilines and thiophene (B33073) derivatives readily undergo Suzuki coupling. nih.gov The choice of ligands for the palladium catalyst, such as bulky, electron-rich phosphines, is crucial for optimizing reaction rates and yields. numberanalytics.com

Mechanistic Elucidation of Key Transformations

The mechanisms of the primary cross-coupling reactions involving this compound are well-established and share a common catalytic cycle involving a palladium catalyst.

Buchwald-Hartwig Amination Mechanism: The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through the following key steps: wikipedia.orglibretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound), forming a Pd(II) complex. This step is often the rate-determining step of the cycle. numberanalytics.comnih.gov

Amine Coordination and Deprotonation: An amine molecule coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium amido complex. This step forms the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling Mechanism: The widely accepted mechanism for the Suzuki-Miyaura coupling involves three main stages in its catalytic cycle: berkeley.eduwikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) species reacts with the aryl bromide, inserting the palladium into the carbon-bromine bond to create a Pd(II) intermediate. berkeley.edulibretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The precise mechanism of this step is still under investigation, but it is a crucial part of the process. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. berkeley.eduwikipedia.org

Sonogashira Coupling Mechanism: The traditional Sonogashira reaction employs a dual-catalyst system, leading to two interconnected catalytic cycles: wikipedia.orglibretexts.org

Palladium Cycle: This cycle is similar to other cross-coupling reactions. It begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, followed by reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. wikipedia.org

Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the original alkyne and readily participates in the transmetalation step with the palladium complex. wikipedia.org

Copper-free Sonogashira variations exist, where the coupling proceeds without the copper co-catalyst, although the exact mechanism can vary depending on the reaction conditions. libretexts.org

Applications of 1 4 Bromo 3 Methylphenyl Ethanone in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

The utility of 1-(4-Bromo-3-methylphenyl)ethanone as a precursor is well-established in the creation of sophisticated organic structures. Its bifunctional nature—a reactive ketone and a carbon-bromine bond suitable for cross-coupling reactions—provides chemists with multiple pathways for molecular elaboration. chemicalbook.comaromsyn.com It is frequently employed in multi-step syntheses that lead to compounds with significant structural complexity. chemicalbook.com

This compound is a key starting material for producing various heterocyclic compounds, which are core structures in many areas of chemistry, including medicinal and materials science. The ketone moiety can be chemically modified to participate in cyclization reactions, while the bromo-group offers a handle for further functionalization. One of the most notable applications in this area is the synthesis of isoxazoline (B3343090) derivatives, a class of five-membered heterocyclic compounds containing a nitrogen and an oxygen atom. google.com The synthesis of these heterocycles often leverages the transformation of the ethanone (B97240) group into a structure capable of undergoing cycloaddition reactions.

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. aromsyn.com This reaction is a powerful and widely used method for forming carbon-carbon bonds to create biphenyl (B1667301) structures. gre.ac.ukgoogle.com In a typical Suzuki reaction, the bromo-compound is reacted with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. kochi-tech.ac.jpmdpi.com This methodology allows for the synthesis of a wide array of substituted and unsymmetrical biphenyls, which are important scaffolds in pharmaceuticals and materials science. gre.ac.uknih.gov The reaction is valued for its tolerance of various functional groups and its reliability. nih.gov

| Component | Role in Reaction | Example | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic partner, provides one of the aryl rings. | This compound | aromsyn.com |

| Organoboron Compound | Nucleophilic partner, provides the second aryl ring. | Phenylboronic acid or its esters | gre.ac.ukgoogle.com |

| Palladium Catalyst | Facilitates the cross-coupling cycle (oxidative addition, transmetalation, reductive elimination). | Pd(dppf)Cl₂, Pd(PPh₃)₄, or supported Pd nanoparticles | mdpi.comnih.gov |

| Base | Activates the organoboron species for transmetalation. | Potassium carbonate (K₂CO₃) | mdpi.com |

| Solvent | Provides the medium for the reaction. | Dioxane/Water, DMF/Water, Toluene/Ethanol | gre.ac.ukmdpi.com |

This compound is an intermediate in the synthesis of complex isoxazoline derivatives. Isoxazolines are five-membered heterocycles that are prominent motifs in medicinal chemistry. The synthesis of these structures can be achieved through methods like 1,3-dipolar cycloaddition reactions. The ethanone group of the title compound can be elaborated to form a precursor suitable for such cycloadditions. For instance, it is identified as an impurity and therefore a related intermediate in the synthesis of Fluralaner, a potent ectoparasiticide, which features a complex trifluoromethyl-substituted isoxazoline ring. chemicalbook.comgoogle.com The synthesis pathways for such molecules often involve multiple steps where the initial acetophenone (B1666503) structure is modified to build the final heterocyclic system. google.com

Role in Pharmaceutical Intermediate Development

The compound is classified as a pharmaceutical intermediate, indicating its use in the synthesis of active pharmaceutical ingredients (APIs). americanelements.com Its role as a building block allows for the efficient construction of the complex molecular architectures required for biological activity.

A review of available scientific literature did not yield specific examples or dedicated research outlining the use of this compound for the synthesis of adrenaline-type pharmaceutical precursors.

Based on a review of scientific and chemical databases, the term "Wei Patawei intermediate" does not correspond to any publicly documented synthetic pathway or compound class derived from this compound.

Derivatization Strategies for Structure Diversification

This compound is a versatile chemical intermediate, and its value in organic synthesis is significantly enhanced through various derivatization strategies. These modifications allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Semicarbazone Formation and Related Condensation Reactions

The carbonyl group of this compound readily undergoes condensation reactions with amine derivatives. A prime example is the reaction with semicarbazide (B1199961) hydrochloride to form the corresponding semicarbazone. This type of reaction is a classic method for the derivatization of ketones and aldehydes.

The general reaction involves the nucleophilic attack of the terminal nitrogen of semicarbazide on the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield the semicarbazone. While a specific study for this compound is not detailed, the procedure for a closely related compound, 4-bromoacetophenone, illustrates the typical experimental conditions. The reaction is generally carried out in an aqueous solution with sodium acetate, and the product crystallizes upon standing. nih.gov Semicarbazones are of interest in medicinal chemistry and materials science. nih.gov

Table 1: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Semicarbazide | This compound semicarbazone | Condensation |

Imidazole-Derivative Synthesis through Coupling Reactions

The synthesis of imidazole (B134444) derivatives from this compound represents a more advanced application of this building block. Imidazoles are a critical class of heterocyclic compounds with a wide range of biological activities and applications in materials science.

A common synthetic route to imidazole derivatives involves the initial conversion of the acetophenone to an α-haloketone, such as 2-bromo-1-(4-bromo-3-methylphenyl)ethanone. This intermediate can then react with an amidine or a related nitrogen-containing species to form the imidazole ring.

Alternatively, multi-component reactions or metal-catalyzed cross-coupling reactions can be employed. For instance, the synthesis of 1-aryl-3-(1H-imidazol-1-yl)-2-[(1H-imidazol-1-yl) methyl]-propan-1-one derivatives has been achieved through a Michael-type addition of imidazole to a propenone derivative, which can be synthesized from the corresponding aryl methyl ketone. researchgate.net Although a direct synthesis from this compound is not explicitly described, the existing methodologies for related ketones provide a clear pathway for its use in constructing complex imidazole structures. researchgate.net The synthesis of various imidazole derivatives often involves metal catalysts and can be achieved through one-pot procedures.

Table 2: Plausible Synthetic Route to Imidazole Derivatives

| Starting Material | Key Intermediate | Reaction | Product Class |

| This compound | 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | Cyclocondensation with an amidine | Substituted Imidazoles |

Contributions to Material Science and Specialty Chemical Production

This compound serves as a valuable building block in the production of specialty chemicals and has potential applications in material science. chemicalbook.comchemicalbook.com Its utility stems from the presence of multiple reactive sites: the ketone, the bromine atom, and the methyl-substituted aromatic ring, which allow for a variety of chemical transformations.

In the realm of specialty chemicals, this compound is primarily used as an intermediate in the synthesis of more complex molecules. chemicalbook.comchemicalbook.com These include pharmacologically active compounds and ligands for catalysis. For example, it can be a precursor for the synthesis of substituted pyrimidines, which are known to have applications as fungicides. chemicalbook.com The ability to functionalize the molecule at different positions makes it a key component in combinatorial chemistry and drug discovery programs. chemicalbook.com

In material science, the incorporation of the this compound moiety into larger structures can influence the properties of the resulting materials. chemicalbook.com The presence of the bromine atom provides a site for cross-coupling reactions, enabling the formation of polymers and functional materials with tailored optical or electronic properties. chemicalbook.com While specific examples of polymers derived directly from this compound are not widely reported, its role as a precursor to more complex monomers is a logical application. chemicalbook.com

Despite a comprehensive search for experimental spectroscopic data for the compound this compound (CAS No. 37074-40-1), publicly available and citable ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data could not be located. Numerous chemical suppliers list the compound and indicate the availability of such data in their internal documentation (e.g., Certificates of Analysis), but this information is not published in accessible scientific literature, spectral databases, or patents found during the search.

The user's request strictly requires that the generated article focuses solely on the specified compound and is structured around a detailed analysis of its spectroscopic characterization. Without access to the necessary experimental data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Data for related isomers and derivatives were found but cannot be used as per the explicit instructions.

Therefore, the requested article on the "Spectroscopic Characterization and Structural Elucidation of this compound and its Derivatives" cannot be generated at this time.

Spectroscopic Characterization and Structural Elucidation of 1 4 Bromo 3 Methylphenyl Ethanone and Its Derivatives

Advanced Chromatographic Techniques for Purity and Identity Confirmation

The definitive confirmation of the chemical identity and the rigorous assessment of the purity of 1-(4-Bromo-3-methylphenyl)ethanone and its derivatives rely on advanced chromatographic techniques. These methods separate the compound of interest from potential impurities, starting materials, and by-products, allowing for precise quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile organic compounds like this compound. The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For substituted acetophenones, reverse-phase HPLC is the most common approach, where the stationary phase is nonpolar (e.g., C8 or C18 silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. The components of the sample elute at different times, known as retention times, which are characteristic for a given compound under specific conditions. A high-purity sample of this compound will ideally present as a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often expressed as a percentage (e.g., >98%).

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination provides unequivocal identification of the compound based on its mass-to-charge ratio (m/z) in addition to its retention time.

For this compound, LC-MS is particularly useful for confirming its identity due to the characteristic isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Consequently, the mass spectrum of a bromine-containing compound will exhibit a pair of molecular ion peaks ([M]+ and [M+2]+) separated by 2 m/z units, with nearly equal intensity nih.govnih.gov. This distinctive pattern serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

Furthermore, the mass spectrometer can be used to analyze the fragmentation patterns of the parent ion, providing additional structural information. Common fragmentation pathways for this compound would include the loss of the methyl radical (•CH3) from the acetyl group or the cleavage of the entire acetyl group (•COCH3).

| Parameter | Expected Value for C9H9BrO |

|---|---|

| Molecular Weight | 213.07 g/mol |

| Molecular Ion Peak [M]+ (containing 79Br) | ~212 m/z |

| Isotopic Peak [M+2]+ (containing 81Br) | ~214 m/z |

| Relative Intensity of [M]+:[M+2]+ | ~1:1 |

| Major Fragment Ion [M-CH3]+ | ~197/199 m/z |

| Major Fragment Ion [M-COCH3]+ | ~170/172 m/z |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher system pressures than traditional HPLC. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis mdpi.com.

The primary application of UPLC in the context of this compound is for high-resolution purity testing and the detection and quantification of trace-level impurities nih.govmdpi.com. The enhanced resolving power of UPLC allows for the separation of structurally similar compounds, such as positional isomers or by-products from the synthesis, which might co-elute or appear as unresolved shoulders on the main peak in a standard HPLC analysis. The increased sensitivity is crucial for quantifying potential genotoxic impurities to ensure they are below established safety thresholds. The significant reduction in analysis time (often by a factor of 5-10) increases sample throughput, which is highly beneficial in research and quality control environments.

The operational principles are similar to HPLC, but the conditions are adapted for the smaller particle columns and higher pressures.

| Parameter | Typical Condition |

|---|---|

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Fast gradient with Acetonitrile and Water (often with 0.1% formic acid for MS compatibility) |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | UV-Vis and/or Mass Spectrometry (UPLC-MS/MS) |

| System Pressure | 6,000 - 15,000 psi |

| Analysis Time | 1 - 5 minutes |

X-ray Diffraction Studies for Solid-State Structural Analysis

A search of the crystallographic literature indicates that a specific crystal structure for this compound (CAS 37074-40-1) has not been publicly deposited. However, the analysis of closely related substituted acetophenone (B1666503) derivatives provides a clear indication of the type of structural information that would be obtained from such a study. These studies help in understanding the effects of different substituents on molecular conformation and crystal packing.

For illustrative purposes, the crystallographic data for a related compound, 1-(3-Bromo-4-methylphenyl)ethanone, an isomer of the title compound, would reveal its solid-state structure. An XRD analysis would provide the key parameters listed in the table below, defining the unit cell and the symmetry of the crystal. This data is fundamental for understanding the solid-state properties of the material.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule | C9H9BrO |

| Crystal System | One of seven crystal systems (e.g., Monoclinic, Orthorhombic) | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure | P21/c |

| a, b, c (Å) | The lengths of the unit cell axes | a = 8.5, b = 10.2, c = 11.5 |

| α, β, γ (°) | The angles between the unit cell axes | α = 90, β = 105, γ = 90 |

| Volume (Å3) | The volume of the unit cell | 958 |

| Z | The number of molecules per unit cell | 4 |

Note: The data in this table is representative of a typical substituted brominated acetophenone and is for illustrative purposes only, as a specific structure for this compound is not available.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy.

Optimized Geometry and Vibrational Wavenumber Analysis

Following geometry optimization, vibrational wavenumber analysis is typically conducted. This analysis predicts the frequencies of the various vibrational modes of the molecule. Each predicted frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. While experimental spectroscopic data from techniques like FT-IR and Raman spectroscopy provide real-world measurements of these vibrations, theoretical calculations are invaluable for assigning specific vibrational modes to the observed spectral peaks. For instance, a Raman spectrum for the related compound 1-(3-Bromo-4-methylphenyl)ethan-1-one has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, and DFT calculations would be essential for a detailed interpretation of its spectral features. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. For 1-(4-Bromo-3-methylphenyl)ethanone, the analysis of its HOMO-LUMO gap provides insight into its electrophilic and nucleophilic nature and its potential to participate in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule.

For this compound, NBO analysis would reveal the stabilization energies associated with electron delocalization from, for example, the lone pairs of the oxygen and bromine atoms to the antibonding orbitals of the phenyl ring and the carbonyl group. This analysis also provides a quantitative measure of the atomic charges, offering a more refined view of the electron distribution than simpler models.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface of the molecule.

On an MEP map, regions of negative potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. These areas are often found near electronegative atoms like oxygen. Regions of positive potential, shown in blue, are electron-deficient and are the likely sites for nucleophilic attack. The MEP map for this compound would highlight the electron-rich carbonyl oxygen as a site for electrophilic interaction and the areas around the hydrogen atoms and the carbon attached to the bromine as potential sites for nucleophilic interaction.

Quantum Mechanical Modeling of Biological Activity and Structure-Activity Relationships (SAR)

Quantum mechanical modeling plays an increasingly important role in drug discovery and design. By calculating the electronic properties of molecules, it is possible to develop Quantitative Structure-Activity Relationships (QSAR), which correlate these properties with biological activity.

Correlation of Electronic Structure with Pharmacological Response

The electronic properties derived from quantum mechanical calculations, such as the HOMO-LUMO gap, dipole moment, and electrostatic potential, can be used as descriptors in QSAR studies. By analyzing a series of related compounds, researchers can build models that predict the pharmacological response based on these calculated parameters. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, understanding how its electronic structure influences potential biological interactions is a key step in medicinal chemistry. This knowledge can guide the design of new molecules with enhanced activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, which belongs to the substituted acetophenone (B1666503) class, QSAR studies can be instrumental in predicting its potential biological activities and guiding the synthesis of more potent analogs. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles and methodologies can be inferred from studies on structurally related acetophenone derivatives.

Research into the antibacterial properties of various acetophenone derivatives has demonstrated the utility of QSAR in identifying the key structural features that govern their efficacy. nih.gov In such studies, a series of acetophenones with diverse substituents are typically synthesized and their biological activity, for instance, the minimum inhibitory concentration (MIC) against various bacterial strains, is determined. These experimental data then form the basis for the development of QSAR models.

The process involves the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Spatial Descriptors: These relate to the three-dimensional arrangement of the atoms in a molecule and include parameters like molecular volume, surface area, and shape indices.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule and describe aspects like molecular connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds.

The following interactive table illustrates the types of descriptors and their potential influence on the antibacterial activity of acetophenone derivatives, based on the findings from related studies.

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Spatial | Molecular Volume, Surface Area | Can affect how the molecule fits into the active site of a biological target. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and the reactivity of the molecule. |

| Topological | Connectivity Indices | Relates to the overall shape and branching of the molecule. |

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a more detailed understanding. These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. For this compound, such an analysis would highlight the specific spatial and electronic requirements of the binding site it interacts with.

The table below summarizes the key statistical parameters used to validate the robustness and predictive power of QSAR models, as reported in studies of analogous compounds.

| Statistical Parameter | Description | Acceptable Range |

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² or r²cv (Cross-validated r²) | A measure of the predictive ability of the model, determined by techniques like leave-one-out cross-validation. | > 0.5 |

| F-ratio | A measure of the overall significance of the regression model. | High values indicate a statistically significant model. |

| Predicted Residual Sum of Square (PRESS) | Used to assess the predictive power of the model on a test set of compounds. | Lower values indicate better predictive ability. |

Medicinal Chemistry and Biological Activity of 1 4 Bromo 3 Methylphenyl Ethanone Derivatives

Investigation as a Pharmacophore in Drug Discovery

The 1-(4-bromo-3-methylphenyl)ethanone moiety is recognized as a significant pharmacophore in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The structural features of this compound, including its aromatic ring, ketone group, and specific substituents, make it a valuable starting point for designing new therapeutic agents.

In silico techniques, such as pharmacophore-based database screening, have become instrumental in identifying novel ligands for various biological targets, including drug transporters. nih.gov These computational methods help to efficiently screen large chemical libraries for compounds containing the desired pharmacophoric features, thereby increasing the likelihood of discovering new lead compounds. nih.gov The development of pharmacophore models often involves identifying common structural motifs among a series of known active compounds. nih.govacs.org For instance, a pharmacophore model for BCRP inhibitors was generated using known inhibitors and consisted of hydrogen bond acceptors and hydrophobic features. nih.gov Similarly, a pharmacophore model for antibacterial agents was developed using chalcone-like compounds, leading to the identification of a promising hit from a screening collection. acs.org The this compound structure, with its potential for various chemical modifications, is well-suited for such pharmacophore-based drug discovery approaches.

Design and Synthesis of Bioactive Analogues

The core structure of this compound has been chemically modified to synthesize a variety of bioactive analogues. These modifications often involve reactions at the ketone group or substitutions on the aromatic ring to enhance potency, selectivity, and pharmacokinetic properties.

Anticonvulsant Activity Studies

Derivatives of this compound have been investigated for their potential as anticonvulsant agents. The search for new antiepileptic drugs (AEDs) is driven by the need for more effective treatments with fewer side effects.

One area of research has focused on quinazolin-4(3H)-one derivatives, which are known to possess anticonvulsant properties. mdpi.com Structure-activity relationship (SAR) studies of these compounds have highlighted the importance of the quinazolin-4(3H)-one moiety as a hydrophobic domain, a nitrogen atom at position 1 as an electron donor, and a carbonyl group as a hydrogen bonding site for binding to the GABA-A receptor. mdpi.com The synthesis of novel enaminones from cyclic beta-dicarbonyl precursors has also yielded compounds with potent anticonvulsant activity and a favorable safety profile. nih.gov For example, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate demonstrated significant protection in the maximal electroshock (MES) seizure test in rats. nih.gov

Furthermore, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant effects. mdpi.com One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial efficacy and safety profile than the reference drug, valproic acid, in certain seizure models. mdpi.com The synthesis of 1-benzyl-substituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide has also been pursued to improve the pharmacological profile of this class of anticonvulsants. typeset.io

Table 1: Anticonvulsant Activity of Selected Derivative Classes

| Derivative Class | Key Findings | Reference |

| Quinazolin-4(3H)-ones | Act as positive allosteric modulators of the GABA-A receptor. mdpi.com | mdpi.com |

| Enaminones | Potent activity in the maximal electroshock (MES) seizure test with low neurotoxicity. nih.gov | nih.gov |

| Pyrrolidine-2,5-dione-acetamides | Showed better efficacy and safety than valproic acid in specific models. mdpi.com | mdpi.com |

| N-benzyl-quinazolin-dione-acetamides | Investigated to enhance the pharmacological profile of lead compounds. typeset.io | typeset.io |

Antioxidant Potential Evaluation

Derivatives of bromophenols, a class of compounds related to this compound, have been evaluated for their antioxidant properties. Oxidative stress is implicated in various diseases, making antioxidants a key area of therapeutic research.

Studies have shown that certain bromophenol derivatives can mitigate oxidative damage induced by hydrogen peroxide (H2O2) and reduce the generation of reactive oxygen species (ROS) in cells. nih.gov For instance, specific methylated and acetylated derivatives of natural bromophenols have demonstrated significant antioxidant potential. nih.gov These compounds were found to increase the expression of key antioxidant enzymes like TrxR1 and HO-1. nih.gov

Antimicrobial Efficacy Assessment

The antimicrobial properties of derivatives based on the this compound scaffold have been a subject of investigation, particularly in the face of rising antibiotic resistance.

Research has explored bromophenol derivatives as potential antibacterial agents against pathogens like Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa. nih.gov A simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited good activity against S. aureus and MRSA. nih.gov Furthermore, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and tested for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com These studies highlight the potential of incorporating the bromo- and methyl-substituted phenyl ring into various heterocyclic systems to generate novel antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Derivatives

| Derivative | Target Pathogen(s) | Key Findings | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Exhibited good antibacterial activity. | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | XDR S. Typhi | Investigated for activity against drug-resistant strains. | mdpi.com |

Molecular Target Interaction Studies

Understanding how derivatives of this compound interact with their molecular targets is crucial for rational drug design and optimization. Molecular docking and binding affinity studies are key tools in this process.

Enzyme and Receptor Binding Affinity Investigations

Molecular docking studies have been employed to predict the binding modes and affinities of this compound derivatives with various enzymes and receptors. For example, docking studies of quinoxaline (B1680401) derivatives have been conducted on the EGFR receptor, showing that the most potent compounds bind strongly to the protein. nih.gov The calculated binding energies from these in silico studies often correlate well with experimentally determined biological activities. nih.gov

In the context of anticonvulsant activity, in silico studies have suggested that quinazolin-4(3H)-one derivatives act by binding to the allosteric site of the GABA-A receptor. mdpi.com For antimicrobial agents, docking studies can help elucidate interactions with bacterial enzymes. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been studied for their inhibitory activity against alkaline phosphatase, with docking studies providing insights into the binding interactions. mdpi.com Similarly, bromophenol derivatives have shown potential as antibacterial agents, and understanding their interactions with bacterial targets is an active area of research. nih.gov

Halogen Bonding and Hydrogen Bonding Contributions to Molecular Interactions

The molecular interactions of this compound and its derivatives are significantly influenced by the presence of the bromine atom and the carbonyl group, which can participate in halogen and hydrogen bonding, respectively. These non-covalent interactions are crucial in determining the crystal packing of these molecules and their binding affinity to biological targets.

Halogen Bonding: The bromine atom in the 4-position of the phenyl ring is a potential halogen bond donor. This interaction occurs due to the anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential (the σ-hole) on the outermost portion of the atom, which can interact favorably with a Lewis base (halogen bond acceptor) such as an oxygen or nitrogen atom.

In a study of a related chalcone (B49325) derivative, 3'-bromo-4-methylchalcone, the crystal structure revealed the presence of a type I halogen bond. nih.gov This type of interaction involves a C−Br···Br−C geometry where the two bromine atoms are in close contact. While not a direct analysis of this compound, the findings for this structurally similar molecule, which also contains a bromo-substituted phenyl ring attached to a carbonyl system, suggest that derivatives of this compound are likely to exhibit similar halogen bonding capabilities, influencing their solid-state architecture. nih.govresearchgate.net The planarity and torsion angles of such molecules are also affected by these substituent-driven interactions. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the ethanone (B97240) moiety is a primary hydrogen bond acceptor. It can form intermolecular hydrogen bonds with suitable donor groups, such as hydroxyl (-OH) or amine (-NH) groups present on neighboring molecules or within a biological receptor site. Studies on various substituted acetophenones have demonstrated the significant role of hydrogen bonding in their molecular recognition and docking preferences. nih.gov

For instance, research on complexes between phenol (B47542) and halogenated acetophenones has shown that the presence and position of halogen substituents can direct the preferred site of hydrogen bonding. nih.gov This indicates that in derivatives of this compound, the interplay between the bromo and methyl substituents will modulate the electronic properties of the carbonyl group and, consequently, the strength and geometry of the hydrogen bonds it can form. Intramolecular hydrogen bonding is also a possibility in derivatives where a hydrogen bond donor is introduced at the ortho-position to the acetyl group.

The combination of both halogen and hydrogen bonding provides a directional and specific set of interactions that can be exploited in the rational design of novel bioactive molecules and crystalline materials based on the this compound scaffold.

Biological Assay Development and Screening Methodologies

Derivatives of this compound have been investigated for various biological activities, necessitating the development and application of specific screening methodologies to evaluate their potential as therapeutic agents or agrochemicals. The core structure, a substituted acetophenone (B1666503), is a common motif in compounds with a wide range of biological effects. chemicalbook.comresearchgate.net

Antifungal Activity Screening: Substituted acetophenones have shown promise as antifungal agents. nih.govnih.gov A common methodology for screening the antifungal activity of these compounds is the mycelial growth rate assay . nih.govnih.gov In this in vitro assay, the compounds are evaluated against a panel of phytopathogenic fungi. The test compounds are typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and added to a culture medium, such as potato dextrose agar (B569324) (PDA), at various concentrations. The fungi are then inoculated onto the medium, and the plates are incubated. The diameter of the fungal colonies is measured after a specific period, and the percentage of inhibition of mycelial growth is calculated relative to a control group (containing only the solvent). From this data, the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the fungal growth, can be determined.

For example, a study on a series of acetophenone derivatives evaluated their in vitro antifungal activities against several phytopathogenic fungi, with some compounds showing more potent effects than the commercial fungicide hymexazol. nih.gov Another study on 2,4-dihydroxy-5-methylacetophenone derivatives also employed a mycelial growth inhibitory rate assay against five important plant fungal pathogens, identifying compounds with broad-spectrum activity. nih.gov

Below is a representative data table illustrating the type of results obtained from such antifungal screening.

| Compound | Test Organism | IC50 (µg/mL) |

| Derivative A | Fusarium graminearum | 15.2 |

| Botrytis cinerea | 22.5 | |

| Rhizoctonia solani | 18.7 | |

| Derivative B | Fusarium graminearum | > 50 |

| Botrytis cinerea | 35.1 | |

| Rhizoctonia solani | 42.8 | |

| Hymexazol (Control) | Fusarium graminearum | 25.8 |

| Botrytis cinerea | 30.2 | |

| Rhizoctonia solani | 28.4 |

This table is a hypothetical representation based on published research methodologies and does not represent actual data for specific numbered derivatives of this compound.

Herbicidal Activity Screening: The herbicidal potential of acetophenone derivatives has also been explored. nih.gov Screening for herbicidal activity often involves treating target weed species with the test compounds and observing the effects on germination and growth. Assays can be conducted in a controlled laboratory or greenhouse environment. For instance, a common method involves applying the test compounds to the soil or directly onto the foliage of young plants. The efficacy is assessed by visual scoring of plant injury (e.g., chlorosis, necrosis, growth inhibition) at different time points after treatment. Dose-response studies are conducted to determine the concentration of the compound required to achieve a certain level of weed control.

Antitumor Activity Screening: Derivatives of ω-bromo-acetophenones have been synthesized and evaluated for their antitumor properties. mdpi.com A standard method for preliminary antitumor screening is the in vitro cytotoxicity assay against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability. In this assay, cancer cells are incubated with various concentrations of the test compounds. After a set incubation period, MTT is added, which is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The results are often expressed as the IC50 value, representing the concentration of the compound that inhibits the growth of 50% of the cancer cells.

These screening methodologies are essential for identifying lead compounds from a series of derivatives and for establishing structure-activity relationships (SAR), which guide the further optimization of the molecular structure to enhance biological activity and selectivity.

Future Directions and Emerging Research Opportunities

Catalyst Development for Green Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone

Traditional methods for synthesizing acetophenones often rely on classical reactions like Friedel-Crafts acetylation, which can involve harsh conditions and generate significant chemical waste. A major future direction is the development of green, sustainable catalytic methods for the synthesis of this compound. Green chemistry focuses on designing processes that minimize the use and generation of hazardous substances. youtube.com Catalysis is a cornerstone of this philosophy, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. mdpi.com

Research is increasingly focused on replacing conventional catalysts with more environmentally benign alternatives. For a molecule like this compound, this could involve several promising approaches:

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites (like H-USY) and acid-activated clays, are being explored to replace traditional Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions. youtube.com These catalysts are often non-corrosive, reusable, and easily separated from the reaction mixture, simplifying purification and reducing waste.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity under mild conditions (room temperature and neutral pH). youtube.com Enzymes like benzaldehyde (B42025) lyase have been shown to be effective biocatalysts for creating carbon-carbon bonds in the synthesis of pharmacological intermediates. sciengine.com Future research could identify or engineer enzymes capable of catalyzing the acylation of 1-bromo-2-methylbenzene with high regioselectivity to produce the target compound.

Metal-Catalysis: While metal catalysts are already in use, the focus is shifting towards using earth-abundant and less toxic metals. For instance, titanium-mediated electrosynthesis is an emerging field that uses electricity to drive reactions, potentially regenerating the catalytically active species and reducing the need for stoichiometric chemical reagents. acs.org Similarly, palladium-catalyzed reactions, crucial for many C-C bond formations, are being optimized for higher efficiency and lower catalyst loading. sciengine.com

Photocatalysis: This approach uses light to drive chemical reactions, often enabling unique transformations not possible with thermal methods. mdpi.com Research into photocatalytic methods for aromatic functionalization could lead to novel, energy-efficient routes to this compound.

Table 1: Comparison of Traditional and Emerging Green Catalytic Strategies

| Catalytic Strategy | Traditional Approach | Emerging Green Alternative | Key Advantages of Green Alternative |

|---|---|---|---|

| Friedel-Crafts Acetylation | Stoichiometric AlCl₃ or FeCl₃ | Zeolites, Clays (Solid Acids) | Reusable, reduced waste, easier separation, less corrosive. |

| C-C Bond Formation | Organometallic reagents in stoichiometric amounts | Biocatalysis (e.g., using lyases) | High selectivity, mild reaction conditions, biodegradable. youtube.comsciengine.com |

| Redox Reactions | Harsh oxidizing/reducing agents (e.g., chromates) | Electrocatalysis, Photocatalysis | Reduced reagent use, high control, novel reactivity. mdpi.comacs.org |

The integration of these green catalytic steps can significantly reduce the environmental footprint of synthesizing this compound, a crucial step for its potential large-scale application. mdpi.com

Chemoinformatics and Machine Learning in Predicting Reactivity and Bioactivity

Chemoinformatics and artificial intelligence are revolutionizing chemical and pharmaceutical research. mdpi.com These computational tools can predict the properties of molecules, saving significant time and resources in the lab. For this compound and its potential derivatives, this represents a vast area of opportunity.

Machine learning (ML) models can be trained on large datasets of known compounds to predict a wide range of properties for new or uncharacterized molecules. nih.gov The process involves:

Descriptor Generation: The 2D or 3D structure of this compound is converted into a series of numerical values, or "molecular descriptors," that encode its physicochemical properties (e.g., size, shape, electronic properties). mdpi.com

Model Training: Algorithms such as Random Forest, Support Vector Machines (SVM), or Deep Neural Networks are trained on datasets where the descriptors of many different molecules are linked to their known experimental outcomes (e.g., bioactivity against a protein). nih.govnih.gov

Prediction: The trained model can then take the descriptors for this compound or its hypothetical derivatives and predict their properties.

Key areas where these tools can be applied include:

Bioactivity Prediction: By analyzing the structural features of the compound, ML models can predict its likely biological targets, such as specific enzymes or receptors. biorxiv.org This can help prioritize which biological assays to perform, accelerating the initial stages of drug discovery. acs.org

ADMET Profiling: A significant hurdle in drug development is ensuring a molecule has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. frontiersin.org Chemoinformatics models can predict these properties early on, allowing chemists to computationally screen out molecules likely to fail later in development. researchgate.net

Reactivity Prediction: ML can also model chemical reactivity, predicting the likely outcome of a reaction or identifying the optimal conditions. This can guide synthetic chemists in designing more efficient routes to complex molecules derived from this compound.

Table 2: Potential Applications of Machine Learning in Research on this compound

| ML Application | Predicted Property | Potential Impact |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Biological activity against specific targets (e.g., kinases, GPCRs). nih.gov | Guides efficient screening and lead compound identification. |

| ADMET Prediction | Solubility, permeability, metabolic stability, potential toxicity. frontiersin.org | Reduces late-stage drug candidate failure. |

| Reaction Modeling | Reaction yield, regioselectivity, optimal catalyst choice. | Accelerates the synthesis of novel derivatives. |

| Conformational Analysis | Predicting stable conformers and their influence on bioactivity. nih.gov | Improves understanding of drug-receptor interactions. |

The synergy between computational prediction and experimental validation holds the key to rapidly exploring the chemical space around this compound. mdpi.com

Exploration of Novel Synthetic Applications and Complex Molecular Scaffolds